5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride
Overview
Description
Synthesis Analysis
A one-pot method has been introduced for the synthesis of symmetrical primary, secondary, and tertiary alkyl amines from alkyl halides and 5-methyl-1,3,4-thiadiazole-2-amine as a nitrogen-transfer reagent . This method has been successfully used to prepare all three types of amines after changing the ratio of substrates and base control .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride” are not explicitly mentioned in the available resources .Scientific Research Applications
Antimycobacterial Activity
- A study synthesized 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles and tested their antimicrobial activity against Mycobacterium tuberculosis. They found that some compounds, like 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl)-pyrazole, were potent against susceptible M. tuberculosis and several INH-resistant strains (Almeida da Silva et al., 2008).
Structural Analysis of Analgesic Agents
- The structural parameters of pyrazole derivatives, including methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate, were determined. These compounds are novel analgesic agents and their molecular packing was studied using X-ray diffractometry (Machado et al., 2009).
Synthesis of Regional Isomers
- Research on the synthesis of regional isomers of 1-methyl-5-(trifluoromethyl)-pyrazoles has been conducted, with a focus on creating new SAR candidates in the bio-active pyrazole phenyl ether series (Chupp, 1994).
Antimicrobial and Antioxidant Agents
- A study synthesized 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Corrosion Inhibition
- Pyrazole derivatives were evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating that these compounds can significantly reduce corrosion rates (Herrag et al., 2007).
Charge-Transfer Chemistry
- The charge-transfer chemistry of fluorine-containing pyrazolin-5-ones, such as 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one, was investigated, focusing on their interaction with various π-acceptors (Adam et al., 2021).
Lithium Ion Battery Electrolytes
- A methylated pyrazole derivative was synthesized and evaluated for high voltage application in lithium-ion batteries, comparing its reactivity and performance to known functional additives (von Aspern et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-methyl-1-(2,2,2-trifluoroethyl)pyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2.ClH/c1-5-2-3-10-11(5)4-6(7,8)9;/h2-3H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLAWNQKJPNMRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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